

A Comparative Guide to Triphenylphosphinechlorogold Catalysis: A DFT Perspective

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Compound of Interest

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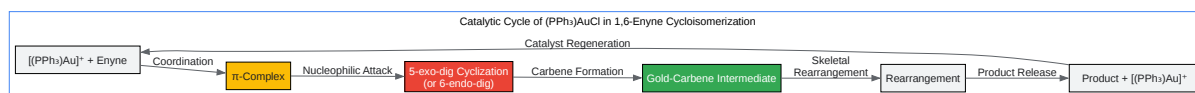
Triphenylphosphinechlorogold(I), $(PPh_3)AuCl$, has long been a staple catalyst in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. Its widespread use is attributed to its commercial availability, stability, and predictable reactivity. However, the landscape of gold catalysis is continually evolving, with the development of alternative catalysts, most notably N-heterocyclic carbene (NHC)-gold complexes, which often exhibit superior performance. This guide provides an objective comparison of $(PPh_3)AuCl$ with these alternatives, supported by experimental data and insights from Density Functional Theory (DFT) studies, to aid researchers in catalyst selection and reaction optimization.

Catalytic Mechanism of $(PPh_3)AuCl$: Insights from DFT

DFT studies have been instrumental in elucidating the intricate mechanisms of gold-catalyzed reactions. For the cycloisomerization of 1,6-enynes, a classic transformation catalyzed by $(PPh_3)AuCl$, DFT calculations reveal a detailed catalytic cycle. The catalytically active species is the cationic gold(I) complex, $[(PPh_3)Au]^+$, typically generated in situ from $(PPh_3)AuCl$ by a halide abstractor like a silver salt.

The generally accepted mechanism proceeds as follows:

- **π -Complex Formation:** The cationic gold(I) catalyst coordinates to the alkyne moiety of the enyne substrate, forming a π -complex. This coordination increases the electrophilicity of the alkyne.
- **Nucleophilic Attack:** The tethered alkene then acts as a nucleophile, attacking the activated alkyne. This can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. DFT studies suggest that the preferred pathway is often substrate-dependent.
- **Carbene Formation:** The cyclization event leads to the formation of a gold-carbene intermediate.
- **Rearrangement/Product Formation:** This carbene intermediate can then undergo various rearrangements, such as skeletal rearrangements or cyclopropanation, to yield the final product.
- **Catalyst Regeneration:** The product dissociates from the gold center, regenerating the active $[(PPh_3)_3Au]^+$ catalyst for the next cycle.



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Caption: DFT-elucidated catalytic cycle for $(PPh_3)_3AuCl$ -catalyzed 1,6-enyne cycloisomerization.

Performance Comparison: $(PPh_3)_3AuCl$ vs. Alternative Gold Catalysts

The primary alternatives to phosphine-ligated gold catalysts are those bearing N-heterocyclic carbene (NHC) ligands. NHCs are generally stronger σ -donors than phosphines, which can

significantly impact the electronic properties of the gold center and, consequently, its catalytic activity and selectivity.

Enyne Cycloisomerization

In the cycloisomerization of 1,6-enynes, NHC-gold catalysts often demonstrate higher efficiency and selectivity compared to $(PPh_3)AuCl$. For instance, studies have shown that catalysts like $(IPr)AuCl$ (where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can lead to higher yields and different product distributions. Some gold(I) phosphine complexes have been reported to yield only moderate amounts of the desired product and suffer from side reactions like alkyne hydration, a problem less prevalent with certain NHC-gold catalysts.^[1]

Catalyst System	Substrate	Product(s)	Yield (%)	Selectivity	Reference
$(PPh_3)AuCl$ / $AgSbF_6$	N-tethered 1,6-enyne	Bicyclo[4.1.0]heptene	Moderate	Lower diastereoselectivity	^[1]
$(IPr)AuCl$ / $AgSbF_6$	N-tethered 1,6-enyne	Bicyclo[4.1.0]heptene	High	High diastereoselectivity	^[1]
$[(Ph_3PAu)_3O]BF_4$	1,5-allenynes	Cross-conjugated triene	88	-	^[2]
$(PPh_3)AuCl$ / $AgSbF_6$	1,5-allenynes	Complex mixture	-	-	^[2]

Alkyne Hydroamination

The intermolecular hydroamination of alkynes is another area where $(PPh_3)AuCl$ has been extensively used. However, NHC-gold complexes have also emerged as powerful catalysts for this transformation. Pioneering work showed the catalytic activity of $(PPh_3)AuCH_3$ in the addition of aniline to alkynes.^[3] More recent studies have highlighted the superior performance of NHC-gold complexes in this reaction.^[3]

Catalyst System	Alkyne	Amine	Product	Yield (%)	Reference
(PPh ₃)AuCl / AgOTf	Phenylacetylene	Sulfonamide	N-sulfonyl ketimine	up to 95	[3]
NHC-Au(I) complexes	Phenylacetylene	Aniline	N-(1-phenylethylidene)aniline	up to 99	[4]

Experimental Protocols

General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes

To a solution of the 1,6-enyne (0.2 mmol) in anhydrous dichloromethane (2 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the gold catalyst (1-5 mol%). If a silver salt co-catalyst is required (e.g., AgSbF₆ or AgOTf, 1-5 mol%), it is added to a solution of the gold chloride precatalyst (e.g., (PPh₃)AuCl or (IPr)AuCl) in dichloromethane and stirred in the dark for 10-15 minutes. The resulting mixture is then added to the enyne solution. The reaction is stirred at the specified temperature (typically room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched (e.g., with a few drops of triethylamine or by passing through a short pad of silica gel) and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Gold-Catalyzed Intermolecular Hydroamination of Phenylacetylene with Aniline

In a reaction vessel, the gold catalyst (e.g., NHC-Au(I) complex, 1 mol%) and the silver salt co-catalyst (e.g., AgSbF₆, 1 mol%) are dissolved in the chosen solvent (e.g., acetonitrile, 1 mL) under an inert atmosphere. To this solution, aniline (0.2 mmol) is added, followed by phenylacetylene (0.22 mmol). The reaction mixture is then stirred at the specified temperature (e.g., 60 °C) for the required time. The progress of the reaction can be monitored by GC-MS. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired imine product.[4]

Conclusion

DFT studies have provided a deep understanding of the mechanistic pathways of $(\text{PPh}_3)\text{AuCl}$ -catalyzed reactions, highlighting the key intermediates and transition states. While $(\text{PPh}_3)\text{AuCl}$ remains a valuable and widely used catalyst, comparative studies, particularly with N-heterocyclic carbene-gold complexes, demonstrate that significant improvements in yield, selectivity, and reaction scope can be achieved with more modern catalytic systems. The choice of catalyst should be guided by the specific substrate and desired transformation, with the understanding that the ligand plays a crucial role in modulating the reactivity of the gold center. The provided data and experimental protocols serve as a starting point for researchers to explore and optimize their gold-catalyzed reactions.

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